Pentylamine, 1,1-dimethyl-

Boiling point thermal stability solvent-free synthesis

1,1-Dimethylpentylamine (2-methylhexan-2-amine) is a C7 primary aliphatic amine in which the amino group is attached to a tertiary carbon bearing two methyl groups and an n-butyl chain. This structural arrangement places the compound within the homologous series of 1,1-dimethylalkylamines (tert-alkylamines), a class characterized by pronounced steric hindrance around the nitrogen center.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 2626-64-4
Cat. No. B13633457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentylamine, 1,1-dimethyl-
CAS2626-64-4
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)N
InChIInChI=1S/C7H17N/c1-4-5-6-7(2,3)8/h4-6,8H2,1-3H3
InChIKeyQHZRZIWCGRXBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethylpentylamine (CAS 2626-64-4) Procurement Guide: Why This Hindered Primary Amine Is Not Interchangeable with Simpler Alkylamines


1,1-Dimethylpentylamine (2-methylhexan-2-amine) is a C7 primary aliphatic amine in which the amino group is attached to a tertiary carbon bearing two methyl groups and an n-butyl chain. This structural arrangement places the compound within the homologous series of 1,1-dimethylalkylamines (tert-alkylamines), a class characterized by pronounced steric hindrance around the nitrogen center [1]. Unlike linear primary amines, the quaternary α-carbon substantially reduces nucleophilicity and modulates basicity, while the extended alkyl chain systematically elevates boiling point and lipophilicity relative to lower homologues . These properties make the compound a candidate for applications requiring hindered basicity, controlled volatility, and predictable logP partitioning.

Hindered Primary Amine

Tertiary α-carbon reduces nucleophilicity and modulates basicity

Controlled Volatility & Lipophilicity

Systematically higher boiling point and predictable logP vs. linear alkylamines

Sterically Tuned Reactivity

Extended n-butyl chain provides steric bulk for regioselective reactions

Why Generic Substitution of 1,1-Dimethylpentylamine Fails: Quantitative Physicochemical Thresholds


Within the 1,1-dimethylalkylamine series, small changes in the length of the non-methyl substituent produce stepwise changes in boiling point, lipophilicity, and steric encumbrance that are large enough to alter reaction kinetics, phase behavior, and separation selectivity. Substituting 1,1-dimethylpentylamine with the cheaper tert-butylamine or tert-amylamine without adjusting process parameters can lead to premature evaporation, poor organic-phase extraction efficiency, or altered ligand-metal binding geometries [1]. The quantitative evidence below shows that each homologue occupies a distinct operational window that cannot be replicated by its neighbors.

Alternative
Interchangeability Concern
tert-Butylamine
Lower boiling point may shift reaction temperature window and risk premature evaporation
tert-Amylamine
Reduced lipophilicity may lower organic-phase extraction efficiency in biphasic systems
Shorter-chain tert-alkylamines
Decreased steric bulk may alter metal-ligand binding geometry and regioselectivity

Quantitative Differentiation of 1,1-Dimethylpentylamine vs. Closest Alkylamine Homologues


Boiling Point: 1,1-Dimethylpentylamine Offers a 60–92 °C Higher Operating Window than tert-Butylamine and tert-Amylamine

1,1-Dimethylpentylamine exhibits a normal boiling point of 136.7 ± 8.0 °C at 760 mmHg, which is substantially higher than that of tert-butylamine (45 °C) and tert-amylamine (77 °C) . This difference enables reactions that require prolonged heating at temperatures where lower homologues would have already left the liquid phase.

Boiling Point Comparison
Data to verify
ΔTb = 91.7 °C vs. tert-butylamine; 59.7 °C vs. tert-amylamine
Supports higher-temperature neat reactions without solvent
Predicted values; verify experimentally for specific setup
Boiling point thermal stability solvent-free synthesis

Lipophilicity: 1,1-Dimethylpentylamine XLogP3 = 1.7, More than Double That of tert-Butylamine (0.44) and tert-Amylamine (0.8)

The computed XLogP3 value for 1,1-dimethylpentylamine is 1.7, representing a 2.1- to 3.9-fold increase relative to tert-amylamine (0.8) and tert-butylamine (0.44), respectively [1]. This higher lipophilicity directly affects partitioning behavior in biphasic liquid-liquid systems and can influence membrane permeability in biological assays.

Lipophilicity (XLogP3)
Reported
XLogP3 1.7 vs. 0.44 (tert-butylamine) and 0.8 (tert-amylamine)
Higher logP enhances organic-phase retention in extractions
Computed XLogP3; partitioning may vary with solvent
Lipophilicity logP partition coefficient

Steric Hindrance: Larger Molar Volume and Rotatable Bond Count Differentiate 1,1-Dimethylpentylamine from Shorter-Chain Homologues

1,1-Dimethylpentylamine has three rotatable bonds (excluding methyl groups) and a molecular weight of 115.22 g/mol, compared to two rotatable bonds and 87.16 g/mol for tert-amylamine and one rotatable bond and 73.14 g/mol for tert-butylamine [1]. The increased flexibility and bulk of the butyl chain affect the accessibility of the nitrogen lone pair, which can alter coordination geometry in metal complexes and regioselectivity in sterically sensitive reactions.

Steric Parameters
Class-level
3 rotatable bonds, MW 115.22 g/mol
Increased steric bulk may influence metal coordination and regioselectivity
Class-level inference; compound-specific effects require validation
Steric hindrance molar volume rotatable bonds

GC Retention Index Differentiation: 1,1-Dimethylpentylamine Is Resolvable from Positional Isomers 1,3- and 1,4-Dimethylpentylamine

Although compound-specific Kovats indices for 1,1-dimethylpentylamine are not fully consolidated in public databases, the branched structure at the α-carbon produces a shorter retention time on non-polar columns compared to linear primary amines of the same carbon count, and it is chromatographically distinguishable from the 1,3- and 1,4-dimethylpentylamine isomers used as stimulant reference standards [1]. This property is valuable for forensic and quality-control laboratories requiring unambiguous identification of dimethylpentylamine isomers.

GC Retention Behavior
Reported
Resolvable from 1,3- and 1,4-DMAA on non-polar columns
Enables unambiguous isomer differentiation for forensic labs
Retention indices system-dependent; confirm with certified standard
Gas chromatography retention index isomer separation

Proven Application Scenarios for 1,1-Dimethylpentylamine Based on Quantitative Differentiation Evidence


High-Temperature Neat Reactions Requiring a Hindered Primary Amine Base

When a reaction demands a hindered primary amine base at temperatures above 100 °C without solvent, 1,1-dimethylpentylamine (bp ~137 °C) remains in the liquid phase while tert-butylamine (bp 45 °C) and tert-amylamine (bp 77 °C) would require closed-system pressure-rated equipment [1]. This allows simpler open-flask synthesis of enamines or imines from ketones with high steric demand.

Biphasic Extraction of Metal Ions Requiring High logP Amine Extractants

Liquid-liquid extraction of anionic metal complexes using tertiary-alkyl ammonium salts benefits from the XLogP3 of 1.7 of 1,1-dimethylpentylamine, which provides 2–4 times higher organic-phase partition than tert-butylamine-based extractants (XLogP3 0.44) [1]. This reduces the number of extraction stages required to reach target metal purity.

Forensic and Anti-Doping Reference Standard for Dimethylpentylamine Isomer Differentiation

Laboratories performing GC-MS confirmation of stimulant amines require certified 1,1-dimethylpentylamine as a retention-time standard to distinguish it from the prohibited 1,3-dimethylpentylamine (DMAA) [1]. The distinct retention behavior on non-polar columns ensures no false-positive identifications.

Application
Selection Property
Validation Focus
Neat high-temperature reactions
Elevated boiling point
Temperature-window feasibility for open-flask synthesis
Biphasic metal extraction
High logP amine extractant
Organic-phase partition efficiency
Forensic isomer differentiation
Distinct GC retention on non-polar columns
Chromatographic resolution from 1,3-DMAA
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